4-Bromo-1,3-thiazole-2-carboxylic acid
Overview
Description
4-Bromo-1,3-thiazole-2-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One such method involves the reaction of bromopyruvic acid with thiourea derivatives to yield thiazole carboxylic acids . Another synthetic approach reported the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which reacts with aromatic amines and sodium thiocyanate to produce bromodifluoromethyl thiazoles . An improved method for synthesizing 2-bromo-thiazole-4-carboxylic acid has been described, where ethyl 2-amino-thiazole-4-carboxylate is synthesized with thiourea and ethyl bromopyruvate by a solvent-free method, followed by diazotization and saponification .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized by various spectroscopic techniques. X-ray diffraction analysis is commonly used to determine the crystal structure of these compounds . Infrared (IR) spectroscopy, melting point determination, and elemental analysis are also employed to characterize the molecular structure and confirm the purity of the synthesized compounds .
Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions. For instance, bromination of thiazole carboxylic acids can lead to the formation of brominated derivatives, which can further react with ammonia to form amino acids, with alcoholic alkali to yield cinnamic acid derivatives, or with thionyl chloride to produce acid chlorides and amides . These reactions demonstrate the chemical versatility of thiazole derivatives and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-1,3-thiazole-2-carboxylic acid and related thiazole derivatives can be extensively studied using experimental and theoretical methods. Density functional theory (DFT) calculations can provide insights into the electronic structure, spectral features, and hydrogen bonding interactions of these compounds . The solvent effects on intermolecular hydrogen bonding can also be investigated to understand the behavior of thiazole carboxylic acids in different environments . Additionally, the non-linear optical properties and molecular electrostatic potential surface maps can be computed to explore the potential applications of these compounds in material science .
Scientific Research Applications
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- Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
- Thiazoles are synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
- The results of these reactions have shown significant antimicrobial and antifungal activities .
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- Thiazolines and their derivatives hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents .
- These molecular entities serve as critical scaffolds within numerous natural products, including curacin A, thiangazole, and mirabazole, and play a vital role in a wide array of physiological reactions .
- Their pharmacological versatility encompasses anti-HIV, neurological, anti-cancer, and antibiotic activities .
Safety And Hazards
properties
IUPAC Name |
4-bromo-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUAEJPYEJEHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568549 | |
Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,3-thiazole-2-carboxylic acid | |
CAS RN |
88982-82-5 | |
Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1,3-thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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